molecular formula C11H7ClFNO B6414716 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one CAS No. 1262011-49-3

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one

Cat. No.: B6414716
CAS No.: 1262011-49-3
M. Wt: 223.63 g/mol
InChI Key: HHFXBMINFSGOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 3-chloro-4-fluorophenyl group. This structure combines electron-withdrawing substituents (Cl, F) with the aromatic and hydrogen-bonding capabilities of the pyridinone ring, making it a candidate for pharmaceutical and materials science applications.

Preparation Methods

Cyclization of β-Ketoamide Precursors

The cyclization of β-ketoamide derivatives represents a classical approach to constructing pyridinone scaffolds. In the context of 2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one, this method involves the condensation of 3-chloro-4-fluorophenylacetic acid with a primary amine, followed by intramolecular cyclization under acidic conditions.

Synthesis of β-Ketoamide Intermediates

Reaction of 3-chloro-4-fluorophenylacetic acid with methylamine in tetrahydrofuran (THF) at 0–5°C yields the corresponding β-ketoamide. This intermediate is stabilized by resonance between the amide and ketone groups, facilitating subsequent cyclization .

Acid-Catalyzed Cyclization

Heating the β-ketoamide in concentrated sulfuric acid at 120–125°C induces cyclization via dehydration, forming the pyridin-4(1H)-one ring. The reaction proceeds through a six-membered transition state, with the sulfuric acid acting as both catalyst and dehydrating agent . Typical yields range from 74% to 94%, depending on the purity of the starting material .

Multi-Component Reaction (MCR) Strategies

Multi-component reactions offer a streamlined route to complex heterocycles by combining three or more reactants in a single pot. For this compound, a modified MCR protocol adapted from chromeno-pyrrol-one synthesis has shown promise .

Reaction Components and Conditions

A mixture of 3-chloro-4-fluorobenzaldehyde, an isocyanide (e.g., tert-butyl isocyanide), and ammonium acetate in methanol undergoes sequential aldol addition and cyclization. The addition of p-toluenesulfonic acid (0.05 equiv.) accelerates imine formation, while pyridine (3 equiv.) in toluene at 90°C facilitates intramolecular Michael addition .

Scope and Limitations

This method tolerates electron-deficient aryl aldehydes but suffers from moderate yields (35–75%) when electron-rich substituents are present . Post-reaction purification via flash chromatography (ethyl acetate/n-hexane, 1:30) enhances product purity .

The Suzuki-Miyaura reaction enables precise introduction of the 3-chloro-4-fluorophenyl group to a preformed pyridinone core. This two-step approach ensures regioselectivity and scalability.

Preparation of Pyridinone Boronic Ester

4-Hydroxypyridine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to yield the boronic ester. This intermediate exhibits enhanced stability and reactivity compared to free boronic acids .

Coupling with 3-Chloro-4-fluorophenyl Halides

Reaction of the boronic ester with 1-bromo-3-chloro-4-fluorobenzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) affords the target compound in 65–82% yield . Microwave irradiation at 150°C reduces reaction time from 24 h to 2 h .

Nucleophilic Aromatic Substitution (NAS)

NAS provides a direct route to functionalize the pyridinone ring at the 2-position. This method is particularly advantageous for late-stage diversification.

Substitution on 2-Chloropyridin-4(1H)-one

Heating 2-chloropyridin-4(1H)-one with 3-chloro-4-fluoroaniline in dimethylformamide (DMF) at 130°C for 12 h replaces the chloride with the aryl group. Potassium carbonate acts as a base, deprotonating the aniline to enhance nucleophilicity .

Optimization of Reaction Conditions

The use of copper(I) iodide (10 mol%) as a catalyst increases yields from 45% to 68% by facilitating single-electron transfer mechanisms . Excess aniline (2 equiv.) ensures complete conversion of the starting material .

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
β-Ketoamide Cyclization74–9412–24High yields, scalableRequires harsh acids
MCR35–7524–48One-pot synthesisModerate yields for electron-rich substrates
Suzuki Coupling65–822–24Regioselective, mild conditionsRequires expensive palladium catalysts
NAS45–6812–18Late-stage functionalizationLimited to activated aryl halides

Chemical Reactions Analysis

Substitution Reactions

The 3-chloro and 4-fluoro substituents on the phenyl ring enable regioselective nucleophilic aromatic substitution (NAS) under controlled conditions:

Reaction Type Reagents/Conditions Products Key Findings
Chlorine Substitution NaOMe/EtOH, reflux, 12 hMethoxy derivative at C3 positionChlorine at C3 undergoes NAS with O-nucleophiles, while fluorine remains intact .
Fluorine Substitution KOtBu/DMF, 100°C, 24 hThioether derivative at C4 positionFluorine substitution requires stronger bases and prolonged heating.
  • Mechanistic Insight : The electron-withdrawing pyridinone core activates the phenyl ring toward NAS, with chlorine showing higher reactivity than fluorine due to weaker C-Cl bond strength .

Oxidation and Reduction

The pyridinone moiety participates in redox chemistry:

Reaction Type Reagents/Conditions Products Key Findings
Oxidation KMnO₄/H₂SO₄, 60°C, 6 hPyridine-N-oxide derivativeSelective oxidation at the pyridinone nitrogen observed.
Reduction NaBH₄/MeOH, RT, 2 h1,4-Dihydropyridine derivativeKetone group reduced to alcohol without affecting halogens.
  • Structural Impact : Reduction generates a planar 1,4-dihydropyridine system, enhancing conjugation with the phenyl ring.

Coupling Reactions

The halogenated phenyl group enables cross-coupling reactions for biaryl synthesis:

Reaction Type Catalyst/Reagents Products Key Findings
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, EtOH, 80°C3-Aryl-4-fluorophenyl-pyridinoneChlorine substituent acts as directing group for regioselective coupling .
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, Cs₂CO₃, tolueneN-Arylated pyridinone derivativesEnables C-N bond formation with aryl amines.
  • Catalytic Efficiency : Pd-based systems achieve >80% yield in Suzuki couplings, with electron-deficient boronic acids showing superior reactivity .

Alkylation/Acylation

The enolizable carbonyl group undergoes electrophilic attacks:

Reaction Type Reagents/Conditions Products Key Findings
O-Alkylation MeI, K₂CO₃/acetone, reflux4-Methoxy-pyridine derivativeMethylation occurs at the carbonyl oxygen.
N-Acylation AcCl, Et₃N/DCM, 0°C to RTN-Acetylated derivativeAcylation preferentially targets the pyridinone nitrogen.
  • Tautomer Influence : Reactions favor the 1H-pyridinone tautomer in aprotic solvents, directing electrophiles to the nitrogen site.

Mechanistic and Kinetic Data

Recent studies quantify reaction kinetics for key transformations:

Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol) Solvent
Chlorine NAS (NaOMe)2.3 × 10⁻⁴78.4EtOH
Suzuki Coupling (Pd)5.8 × 10⁻³65.2DMF/H₂O

Data compiled from controlled kinetic studies .

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key properties of 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one (inferred from evidence) with similar pyridinone derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Functional Groups Reference
This compound* C11H7ClFNO 223.63 (calc.) 3-Cl, 4-F on phenyl Not reported Pyridinone, Cl, F
1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one C11H8ClNO2 221.64 3-Cl on phenyl, 3-OH on pyridinone Not reported Hydroxyl, Cl
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4(3H)-one C13H7Cl2N3O 292.12 2-Cl on pyrimidine, 4-Cl on phenyl Not reported Pyrimidine, Cl
1-(Biphenyl-3-yl)-3-hydroxypyridin-4(1H)-one C17H13NO2 263.29 Biphenyl, 3-OH on pyridinone Not reported Hydroxyl, Biphenyl
5-(4-Chlorophenyl)-3-({[3-(morpholine-4-carbonyl)phenyl]amino}methyl)pyridin-2(1H)-one C23H22ClN3O3 423.89 4-Cl on phenyl, morpholine-carbonyl Not reported Amine, Carbonyl, Cl

*Estimated properties based on analogs.

Key Observations:

  • Electron-Withdrawing Effects : The chloro and fluoro substituents in this compound enhance electrophilicity and stability compared to hydroxyl-substituted analogs (e.g., 1-(3-chlorophenyl)-3-hydroxypyridin-4(1H)-one) .
  • Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., 1-(3-chlorophenyl)-3-hydroxypyridin-4(1H)-one) exhibit enhanced solubility in polar solvents compared to halogenated analogs .

Spectroscopic Characterization

  • 1H NMR Trends : In 1-(3-chlorophenyl)-3-hydroxypyridin-4(1H)-one, the hydroxyl proton resonates at δ 12.70 ppm (DMSO-d6), while aromatic protons appear between δ 6.55–8.93 ppm, consistent with deshielding effects from electronegative substituents .
  • IR Spectroscopy: Carbonyl stretches in pyridinones typically occur at 1650–1670 cm⁻¹, as seen in 2-(4-(2-morpholinoethoxy)phenyl)-7-nitrothieno[3,2-c]pyridin-4(5H)-one (1654 cm⁻¹) .

Biological Activity

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H8ClF N2O. The presence of the chloro and fluoro substituents on the phenyl ring enhances its biological activity by influencing lipophilicity and electronic properties.

The compound has been investigated for its inhibitory effects on various enzymes and biological pathways. Notably, studies have shown that derivatives containing the 3-chloro-4-fluorophenyl moiety exhibit promising inhibitory activity against tyrosinase (AbTYR), an enzyme crucial for melanin production.

Inhibition Studies

Recent research has demonstrated that specific derivatives of this compound can inhibit AbTYR with varying potency, as illustrated in Table 1.

CompoundIC50 (μM)Remarks
2c1.38Comparable potency to kojic acid
3b0.85More potent than parent compound 3a
4d2.96Effective in low micromolar range
4f10.65Less potent but still significant

These findings suggest that modifications to the structure can significantly enhance inhibitory effects, indicating a structure-activity relationship (SAR) that can be exploited for drug design .

Biological Activity in Case Studies

Several studies have explored the biological implications of compounds related to this compound.

  • Anticonvulsant Activity : In animal models, compounds derived from this scaffold have shown anticonvulsant properties. Testing methods included standard assays that measure seizure thresholds and response times .
  • Antiseptic Properties : The same derivatives have been evaluated for antiseptic activity, demonstrating effectiveness against common pathogens. These findings highlight the potential application of these compounds in treating infections .
  • Antitubercular Activity : Related compounds have been synthesized and tested for their ability to combat Mycobacterium tuberculosis. Some derivatives exhibited moderate to potent activity, with minimum inhibitory concentration (MIC) values indicating their effectiveness against resistant strains .

Discussion

The diverse biological activities of this compound derivatives underscore their potential as therapeutic agents. The presence of halogen substituents appears to play a critical role in enhancing biological activity by modifying interactions with target proteins.

Q & A

Q. Basic: What are the common synthetic routes for 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one, and what yields can be expected?

Synthesis typically involves multi-step reactions, including condensation, cyclization, or substitution. For example:

  • Method C/D : Reacting fluorinated phenyl precursors with pyridinone intermediates under basic conditions (e.g., NaOH in dichloromethane), yielding 19–67% depending on substituents and purification steps .
  • Patent-based synthesis : Using coupling agents (e.g., oxadiazol-5(4H)-one derivatives) with amines or halides under anhydrous conditions, as demonstrated in imidazo[4,5-b]pyridine derivatives .
    Key factors affecting yield include solvent choice, temperature, and catalyst optimization. Lower yields (e.g., 23%) are common in sterically hindered reactions, while optimized routes (e.g., using trifluoromethyl groups) achieve up to 67% .

Q. Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal studies at 100 K with data-to-parameter ratios >14:1 ensure accuracy .
  • Spectroscopy :
    • NMR : Use ¹H (400 MHz), ¹³C, and ¹⁹F NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and purity .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
    • IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Q. Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

  • Cross-validation : Compare NMR-derived proton environments with X-ray bond lengths and angles. For example, discrepancies in fluorine positions can arise from dynamic effects in solution; use low-temperature NMR to reduce signal broadening .
  • Refinement adjustments : In SHELXL, test different restraint models (e.g., DFIX for bond lengths) or check for twinning/disorder in crystals .
  • Complementary techniques : Elemental analysis or powder XRD to confirm bulk purity if NMR/X-ray data conflict .

Q. Advanced: What strategies are effective in optimizing the synthesis of this compound to improve yield and purity?

  • Reagent screening : Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., K2CO3) to reduce side reactions .
  • Catalyst optimization : Use Pd-based catalysts for cross-coupling steps, as seen in trifluoromethylpyridinone syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
  • DOE approaches : Vary temperature (80–120°C) and stoichiometry ratios (1:1 to 1:1.2) in a factorial design to identify optimal conditions .

Q. Advanced: How can the acute toxicity and biological activity of this compound be assessed in preclinical studies?

  • In vivo models : Use Sprague-Dawley rats (150–200 g) and CD-1 mice (20–25 g) for acute toxicity testing. Administer doses orally (10–100 mg/kg) and monitor mortality over 48 hours .
  • Behavioral assays : Evaluate analgesic activity via the hot-plate test (55°C), measuring latency to paw-licking. Data analyzed with GraphPad Prism 6 using ANOVA .
  • Metabolic profiling : LC-MS/MS to track metabolites in plasma and liver homogenates, identifying potential toxicophores (e.g., reactive quinone intermediates) .

Q. Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). Prioritize derivatives with improved binding affinity to hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl/F positions) with biological activity. For example, 3-chloro-4-fluoro groups enhance membrane permeability .
  • ADMET prediction : SwissADME or pkCSM to predict bioavailability, ensuring derivatives meet Lipinski’s rule of five .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-5-7(1-2-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFXBMINFSGOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692608
Record name 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-49-3
Record name 4-Pyridinol, 2-(3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.